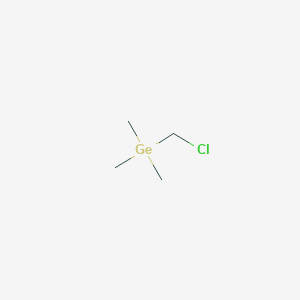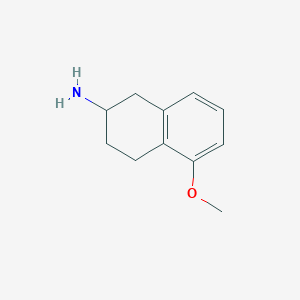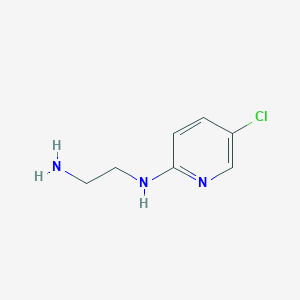
Chloromethyltrimethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyltrimethylgermane is an organogermanium compound with the molecular formula C4H11ClGe It is a member of the trialkylgermanes family and is characterized by the presence of a chloromethyl group attached to a trimethylgermane moiety
Méthodes De Préparation
Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .
Analyse Des Réactions Chimiques
Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.
Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.
Applications De Recherche Scientifique
Chloromethyltrimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.
Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.
Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.
Comparaison Avec Des Composés Similaires
Chloromethyltrimethylgermane can be compared with other similar compounds, such as:
Chloromethyltrimethylsilane: Both compounds undergo similar types of reactions, including substitution and rearrangement reactions.
Trimethylgermylmethanol: This compound is another organogermanium compound that can be synthesized from this compound.
Trimethylgermylacetic Acid: This compound is synthesized from the Grignard reagent formed from this compound.
This compound is unique due to its specific reactivity and the types of compounds it can form, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
chloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHDYVIBKUBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClGe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463651 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-55-7 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)






![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)

